N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the family of sulfonamides. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a thiophene ring, which are connected through a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their connection to the phenyl and thiophene rings. Common synthetic routes include:
Formation of Piperidine and Pyridazine Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The piperidine and pyridazine rings are then coupled with a phenyl group through a series of reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Known for its anticancer activity.
2-amino-4-(1-piperidine)pyridine derivatives: Studied for their dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-27(25,19-5-4-14-26-19)22-16-8-6-15(7-9-16)17-10-11-18(21-20-17)23-12-2-1-3-13-23/h4-11,14,22H,1-3,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFTVQNSFAVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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